

optimizing Prinaberel concentration for in vitro assays

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Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

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Quantitative Data for Prinaberel

The table below summarizes the core activity data for **Prinaberel**, which is essential for establishing a starting point for your *in vitro* experiments [1].

Parameter	Value	Notes
IC ₅₀ for hER β	5.4 nM	Human Estrogen Receptor Beta
IC ₅₀ for rat ER β	3.1 nM	
IC ₅₀ for mouse ER β	3.7 nM	
IC ₅₀ for hER α	1200 nM	Human Estrogen Receptor Alpha
Selectivity (ER β /ER α)	>200-fold	
Commonly Tested <i>In Vitro</i> Concentrations	0.01 μ M - 60 μ M	A wide range is used; lower end for receptor studies, higher for functional assays.

Example Experimental Protocols

Here are methodologies for key assays involving **Prinaberel**, as cited in the literature. You can adapt these protocols for your own work.

Cell Proliferation Assay

This protocol is used to assess the inhibitory effects of **Prinaberel** on cancer cell lines [1].

- **Cell Lines:** The assay has been used with human ovarian cancer cell lines such as SKOV-3, A2780CP, and OVCAR-3.
- **Dosing:** Prepare **Prinaberel** in DMSO and treat cells across a concentration range (e.g., 0.01 μM , 0.1 μM , and 10 μM).
- **Incubation Time:** Incubate cells with the compound for 24 to 48 hours.
- **Result Measurement:** Measure the inhibitory effect on cell proliferation at the end of the incubation period. The effect is typically dose- and time-dependent.

Western Blot Analysis

This protocol is used to investigate changes in protein expression and signaling pathways induced by **Prinaberel** [1].

- **Cell Line:** Example provided for A431 cells (a human skin carcinoma cell line).
- **Dosing:** Treat cells with **Prinaberel** at concentrations such as 0, 20, 40, and 60 μM .
- **Incubation Time:** Expose cells to the compound for 24 hours.
- **Targets Analyzed:** The assay can measure a reduction in the expression of proteins like G1 cyclins (D1, D2, D3) and CDK4, indicating cell cycle arrest.

Critical Considerations & Troubleshooting

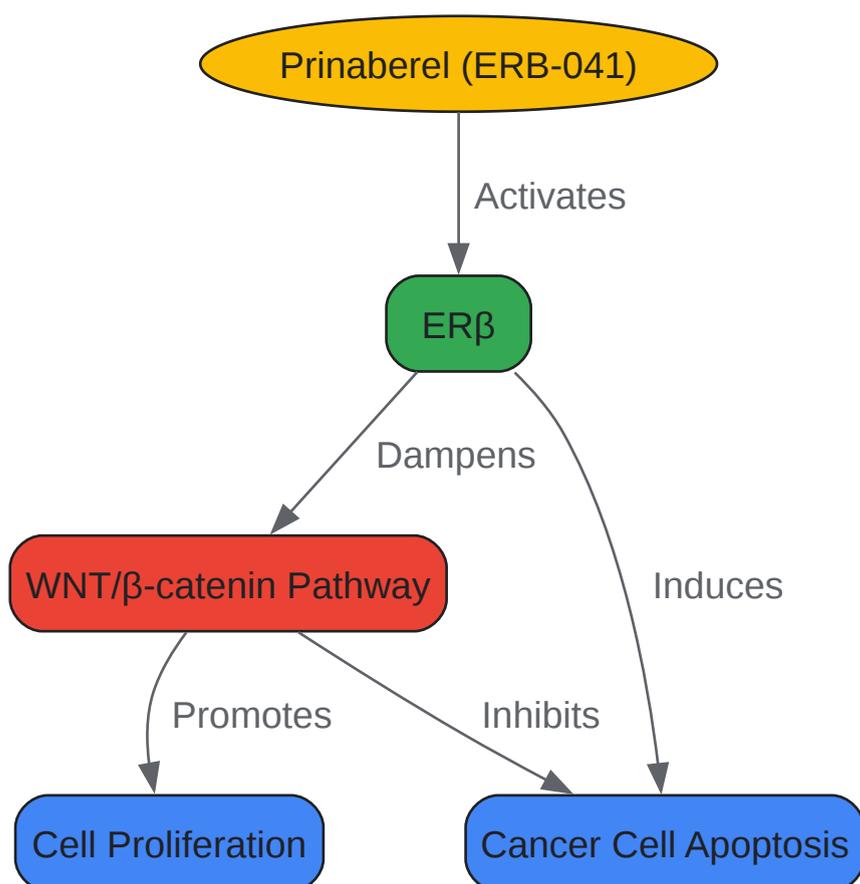
The search results highlight several factors that are crucial for experimental success but lack detailed troubleshooting steps.

- **Species-Specific Pharmacology:** A significant finding from recent research is that the selectivity and potency of ER β agonists, including carborane analogs similar to **Prinaberel**, can vary significantly between species (e.g., human vs. mouse) [2]. **Always verify your target species** when selecting data to inform your experiments, as results from one species may not directly translate to another.

- **Solubility and Handling:** The provided data indicates that **Prinaberel** is soluble in DMSO at concentrations of at least 40 mg/mL (147.47 mM) [1]. Ensure you use freshly opened DMSO to maintain solubility and prepare stock solutions accordingly. The potential hygroscopic nature of DMSO should also be considered for accurate weighing and solution preparation.

Visualizing the Key Signaling Pathway

The search results indicate that **Prinaberel** exerts some of its effects by dampening the **WNT/ β -catenin signaling pathway** [1]. The following diagram illustrates this core mechanism.



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References

1. Prinaberel (ERB-041) | ER β Agonist [medchemexpress.com]
2. A case study using subtype-selective para- and meta ... [sciencedirect.com]

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